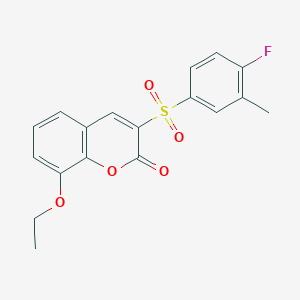

![molecular formula C7H11NOS B2373977 Methoxy[1-(thiophen-2-yl)ethyl]amine CAS No. 1546831-25-7](/img/structure/B2373977.png)

Methoxy[1-(thiophen-2-yl)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

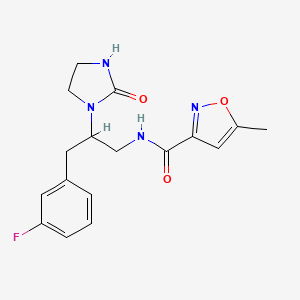

Methoxy[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the IUPAC name O-methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine . It has a molecular weight of 157.24 . The compound is in liquid form .

Synthesis Analysis

The synthesis of a similar compound, 2-Thiopheneethylamine, involves several steps . It starts with the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The InChI code for Methoxy[1-(thiophen-2-yl)ethyl]amine is 1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis

While specific chemical reactions involving Methoxy[1-(thiophen-2-yl)ethyl]amine are not mentioned in the search results, it’s worth noting that similar compounds like 2-Thiopheneethylamine undergo reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

Methoxy[1-(thiophen-2-yl)ethyl]amine is a liquid . It has a molecular weight of 157.24 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including Methoxy[1-(thiophen-2-yl)ethyl]amine, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Agent

Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as a serotonin antagonist and is used in the treatment of Alzheimer’s .

4. Functionalization of Multiwall Carbon Nanotubes (MWCNT) 2-Thiopheneethylamine (2-thiophene ethyl amine, 2- (thien-2-yl)ethylamine) is suitable to functionalize multiwall carbon nanotubes (MWCNT) .

Synthesis of Pyrimidine Derivatives

2-Thiopheneethylamine may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .

Synthesis of Acylguanidines Derivatives

2-Thiopheneethylamine may also be used in the synthesis of acylguanidines derivatives by reacting with aroyl S -methylisothiourea .

Construction of Thiophene Ring

Acetylenic esters can be useful precursors for the construction of the thiophene ring. Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives have been conveniently synthesized through a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase pathways

properties

IUPAC Name |

N-methoxy-1-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOULATQLWHNSMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

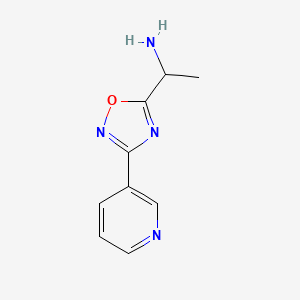

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

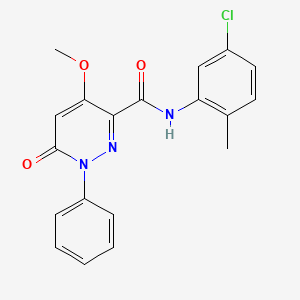

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)

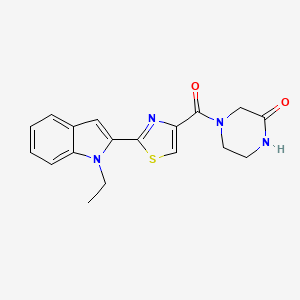

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)